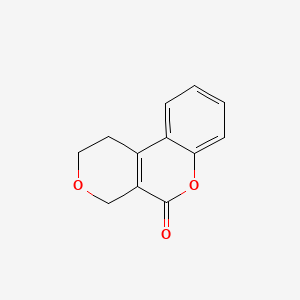
2-Ethyl-2-(methoxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a chemical compound with the molecular formula C7H16O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methoxymethyl group, and two hydroxyl groups attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol typically involves the aldol condensation reaction between n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resins, purified, and finally evaporated using a thin film evaporator. The product is then cooled and collected.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial in industrial settings to meet the quality standards required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-(methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(methoxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of coatings, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group can participate in various chemical reactions, modifying the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: This compound has similar structural features but lacks the methoxymethyl group.
2-Methyl-1,3-propanediol: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-2-(methoxymethyl)propane-1,3-diol is unique due to the presence of both an ethyl group and a methoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
7658-03-9 |
|---|---|
Fórmula molecular |
C7H16O3 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-ethyl-2-(methoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O3/c1-3-7(4-8,5-9)6-10-2/h8-9H,3-6H2,1-2H3 |
Clave InChI |
NSNOJFKJIAUDLP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



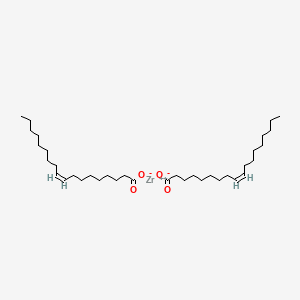
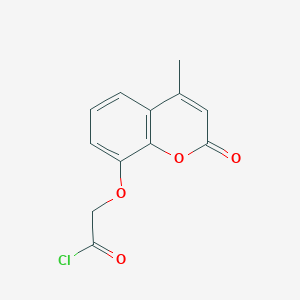



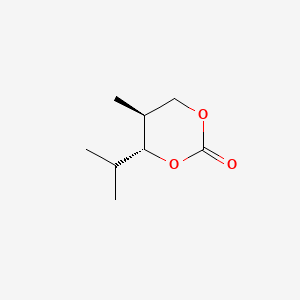

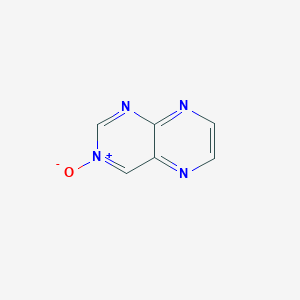
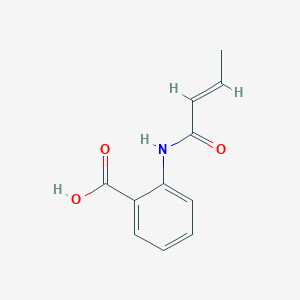

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
